molecular formula C18H23NO4 B444888 [(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

[(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

Cat. No.: B444888
M. Wt: 317.4g/mol
InChI Key: DUAQNSGGMZBPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE: is an organic compound that features a benzylamine structure with methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the reaction of o-anisidine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic medium.

    Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

    Substitution: Various nucleophiles, in solvents like DMF or DCM, with bases like K2CO3 or NaOH.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry: [(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific electronic or optical properties.

Biology: In biological research, this compound can be used to study the interactions of methoxy-substituted benzylamines with various biological targets, such as enzymes or receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzylamine: Similar structure but lacks the o-anisyl group.

    2,4,5-Trimethoxybenzyl chloride: Precursor in the synthesis of [(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE.

    o-Anisidine: Starting material for the synthesis.

Uniqueness: this compound is unique due to the presence of both o-anisyl and 2,4,5-trimethoxybenzyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H23NO4/c1-20-15-8-6-5-7-13(15)11-19-12-14-9-17(22-3)18(23-4)10-16(14)21-2/h5-10,19H,11-12H2,1-4H3

InChI Key

DUAQNSGGMZBPCJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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